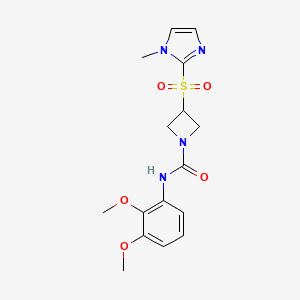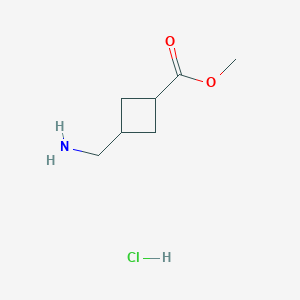![molecular formula C20H23N3O4S B2414043 N-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361825-67-2](/img/structure/B2414043.png)
N-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiazolidine derivatives are a class of compounds that have been studied for their potential biological activities . The compound you mentioned is a derivative of thiazolidine, which is a five-membered ring containing nitrogen and sulfur .
Molecular Structure Analysis
The molecular structure of a thiazolidine derivative would typically include a five-membered ring containing nitrogen and sulfur, along with various substituents depending on the specific compound .Chemical Reactions Analysis
Thiazolidine derivatives can undergo a variety of chemical reactions, depending on the substituents present on the ring. They can participate in reactions such as oxidation, reduction, and various types of substitution reactions .Physical And Chemical Properties Analysis
Thiazolidine derivatives are typically solid at room temperature. Their physical and chemical properties, such as melting point and solubility, can vary depending on the specific substituents present on the ring .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-2-16(24)22-11-8-20(9-12-22,15-6-4-3-5-7-15)18(26)21-10-13-23-17(25)14-28-19(23)27/h2-7H,1,8-14H2,(H,21,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEFKWGUCOCXTGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)(C2=CC=CC=C2)C(=O)NCCN3C(=O)CSC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(3-fluoro-4-methylphenyl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2413967.png)



![3-(Benzenesulfonyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline](/img/structure/B2413972.png)

![(E)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylthio)benzamide](/img/structure/B2413974.png)
![N-(5-chloro-2-methoxyphenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2413975.png)

![2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2413977.png)
![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B2413983.png)